3-Bromo-5-nitropyridine
Overview
Description
3-Bromo-5-nitropyridine is a compound that serves as an intermediate in the synthesis of various pharmaceutical and pesticide products. It is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring. This compound has been the subject of various studies due to its potential applications and its role in chemical reactions, particularly in the field of organic synthesis and material science.
Synthesis Analysis
The synthesis of derivatives of 3-Bromo-5-nitropyridine has been explored in several studies. For instance, the preparation of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation has been optimized for large-scale production, ensuring safety and reproducibility . Additionally, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, which are substituted with a nitropyridine group, has been reported. These compounds can undergo rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine .
Molecular Structure Analysis
Quantum mechanical and spectroscopic studies have been conducted to understand the molecular structure of 3-Bromo-5-nitropyridine derivatives. Density Functional Theory (DFT) calculations have been used to obtain vibrational frequencies and to compare them with experimental FT-IR and FT-Raman spectral data. These studies provide insights into the molecular equilibrium geometry, electronic characteristics, and vibrational properties of the compound .
Chemical Reactions Analysis
3-Bromo-5-nitropyridine and its derivatives participate in various chemical reactions. For example, nucleophilic substitution reactions with amines have been observed, leading to unexpected nitro-group migration products. The reaction conditions, such as the choice of solvent and base, significantly influence the outcome of these reactions . Additionally, the compound has been used in cross-coupling reactions to synthesize biaryl structures, which are important in the development of antitumor antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-nitropyridine derivatives have been extensively studied. The compound's vibrational spectra, molecular geometry, and electronic properties have been characterized using various spectroscopic methods and theoretical calculations. These studies have revealed properties such as HOMO-LUMO energies, chemical potential, and global hardness, which are indicative of the compound's reactivity and stability. The compound's potential as a non-linear optical (NLO) material has also been evaluated based on its high first-order hyperpolarizability and dipole moment .
Case Studies and Toxicity
A rare case of 5-bromo-2-nitropyridine poisoning has been reported, highlighting the compound's toxic effects when absorbed through the skin and respiratory tract. The patient developed severe symptoms, including methemoglobinemia and delayed encephalopathy, underscoring the need for caution when handling such compounds .
Scientific Research Applications
Synthesis and Safety in Large Scale Production
5-Bromo-2-nitropyridine, a compound similar to 3-Bromo-5-nitropyridine, has been synthesized via hydrogen peroxide oxidation in large-scale production. This process initially faced challenges such as low conversion and high impurity content but was optimized for consistent and safe production (Agosti et al., 2017).
Toxicity and Health Implications
A case study reported the toxic effects of 5-bromo-2-nitropyridine, an intermediate in pharmaceutical and pesticide synthesis, highlighting its absorption through the skin and respiratory tract, causing methemoglobinemia and delayed encephalopathy (Shi et al., 2022).
Computational Analysis and Biological Significance
Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, closely related to 3-Bromo-5-nitropyridine, have explored its molecular structure, energy, and spectroscopic properties. Its biological importance was investigated through molecular docking with target proteins, revealing potential as a centromere associated protein inhibitor (Arulaabaranam et al., 2021).
Vibrational and Molecular Structure Analysis
Studies on 2-Amino-3-bromo-5-nitropyridine have involved experimental and theoretical investigations into its molecular structure, vibrational characteristics, and potential as a non-linear optical material (Abraham et al., 2017).
Spectroscopic Studies for Chemical Analysis
Fourier transform Raman and infrared spectra of 5-bromo-2-nitropyridine have been recorded and analyzed for detailed interpretations of its vibrational characteristics (Sundaraganesan et al., 2005).
Photophysical and Optical Properties
The structural, electronic, vibrational, and optical properties of 5-Bromo-2-nitropyridine have been examined, revealing its stability changes based on the solvent environment and its potential applications in optical materials (Gündüz & Kurban, 2018).
Mechanism of Action
Target of Action
Nitropyridines are known to participate in various chemical reactions, suggesting that their targets could be diverse depending on the specific context .
Mode of Action
3-Bromo-5-nitropyridine is a key reagent in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s interaction with its targets involves the formation of new bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
It’s known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a fundamental process in organic chemistry .
Pharmacokinetics
The compound’s molecular weight (20299 g/mol) and its solid form suggest that its bioavailability could be influenced by these factors .
Result of Action
The molecular and cellular effects of 3-Bromo-5-nitropyridine’s action are largely dependent on the specific chemical reactions it participates in. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-nitropyridine can be influenced by various environmental factors. Moreover, adequate ventilation is necessary when handling the compound .
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJVHQKKJHXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376553 | |
Record name | 3-Bromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitropyridine | |
CAS RN |
15862-30-3 | |
Record name | 3-Bromo-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What computational chemistry methods were used to study 3-Bromo-5-nitropyridine in the provided research?
A1: The research paper utilized Density Functional Theory (DFT) calculations to investigate the properties of 3-Bromo-5-nitropyridine. [] DFT is a quantum mechanical method used to calculate the electronic structure and properties of molecules. This approach allows researchers to predict various molecular characteristics, such as vibrational frequencies, electronic transitions, and reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.